molecular formula C14H14ClNO2 B8515929 2-Chloro-5-((4-methoxybenzyl)oxy)-3-methylpyridine

2-Chloro-5-((4-methoxybenzyl)oxy)-3-methylpyridine

Cat. No.: B8515929
M. Wt: 263.72 g/mol
InChI Key: RRWUNDXBKXWNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-((4-methoxybenzyl)oxy)-3-methylpyridine is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)methoxy]-3-methylpyridine

InChI

InChI=1S/C14H14ClNO2/c1-10-7-13(8-16-14(10)15)18-9-11-3-5-12(17-2)6-4-11/h3-8H,9H2,1-2H3

InChI Key

RRWUNDXBKXWNMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-5-methylpyridin-3-ol (250 mg, 0.0017 mol), 1-(chloromethyl)-4-methoxybenzene (0.328 g, 0.0020 mol, Sigma Aldrich), and potassium carbonate (0.482 g, 0.0034 mol) in DMF (5 mL) was allowed to stir for 3 h at 60° C. After completion of the reaction, reaction mixture was cooled to ambient temperature and poured into ice cold water (25 mL). The obtained solid was filtered, washed with water (2×10 mL) and dried to obtain 2-chloro-5-((4-methoxybenzyl)oxy)-3-methylpyridine as an off white solid (400 mg, 87%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.328 g
Type
reactant
Reaction Step One
Quantity
0.482 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

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